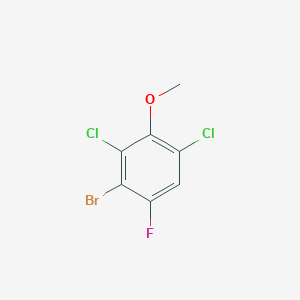
(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate: is an organic compound with the molecular formula C17H12ClNO3 and a molecular weight of 313.74 g/mol . This compound is known for its unique structure, which includes a phenyl group, an oxazole ring, and a chlorobenzoate moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and typically requires a solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chlorobenzoate moiety can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in the presence of a polar aprotic solvent such as .
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents like or in anhydrous solvents.
Major Products:
Nucleophilic substitution: Formation of substituted benzoates.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and inhibition. It serves as a probe to investigate the activity of specific enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its ability to interact with biological targets and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate involves its interaction with specific molecular targets. The oxazole ring and the chlorobenzoate moiety allow the compound to bind to enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (5-Phenyl-1,2-oxazol-3-yl)methyl benzoate
- (5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate
- (5-Phenyl-1,2-oxazol-3-yl)methyl 2-chlorobenzoate
Comparison:
- (5-Phenyl-1,2-oxazol-3-yl)methyl benzoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.
- (5-Phenyl-1,2-oxazol-3-yl)methyl 4-chlorobenzoate: The chlorine atom is positioned differently, potentially affecting the compound’s binding affinity and reactivity.
- (5-Phenyl-1,2-oxazol-3-yl)methyl 2-chlorobenzoate: The chlorine atom is positioned differently, which may influence the compound’s chemical and biological properties.
The unique combination of the oxazole ring, phenyl group, and chlorobenzoate moiety in (5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-14-8-4-7-13(9-14)17(20)21-11-15-10-16(22-19-15)12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQXNTPXZLMWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
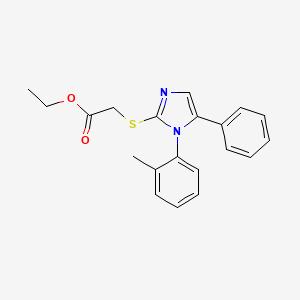
![2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2959661.png)
![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)
![(Z)-1-(2,6-dichlorophenyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]methanimine](/img/structure/B2959667.png)
![8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)
![4-chloro-N-[2-(3-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2959670.png)
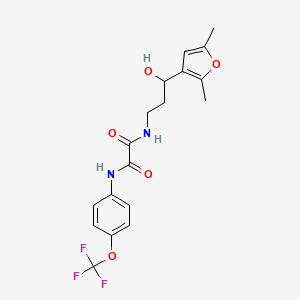
![N-(2H-1,3-benzodioxol-5-yl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2959675.png)
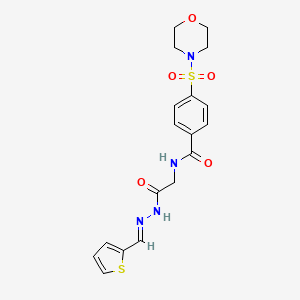
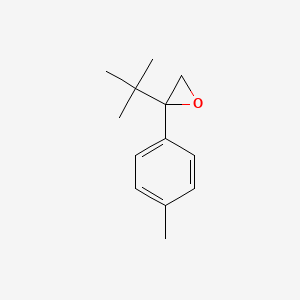
![5-{[2-(4-Fluorophenyl)ethyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2959681.png)
